molecular formula C14H20BrN3O3S B15172535 tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate

tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B15172535
M. Wt: 390.30 g/mol
InChI Key: FRDHLADUDMIZJE-UHFFFAOYSA-N
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Description

This compound is a piperidine-carboxylate derivative featuring a 5-bromo-1,3-thiazol-2-yl carbamoyl group. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances steric protection and modulates solubility, while the bromine atom on the thiazole ring introduces electronic and steric effects critical for reactivity and biological interactions . Its synthesis typically involves coupling reactions between Boc-protected piperidine-4-carboxylic acid and functionalized thiazole intermediates, as seen in analogous compounds .

Properties

Molecular Formula

C14H20BrN3O3S

Molecular Weight

390.30 g/mol

IUPAC Name

tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H20BrN3O3S/c1-14(2,3)21-13(20)18-6-4-9(5-7-18)11(19)17-12-16-8-10(15)22-12/h8-9H,4-7H2,1-3H3,(H,16,17,19)

InChI Key

FRDHLADUDMIZJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with tert-butyl 4-isocyanatopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Bromo vs. Nitrobenzoyl Groups
  • tert-butyl 4-[(5-(2-nitrobenzoyl)-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate ():
    The nitrobenzoyl group at position 5 of the thiazole introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution. However, the bromo substituent in the target compound offers a better leaving group for further derivatization (e.g., Suzuki coupling), increasing versatility in medicinal chemistry .
Bromo vs. Formyl/Methyl Groups
  • tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (): The formyl group enables condensation reactions (e.g., formation of hydrazones), whereas the bromo group in the target compound facilitates cross-coupling reactions.

Piperidine Core Modifications

Carbamoyl vs. Urea Linkages
  • tert-butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate (): Urea linkages enhance hydrogen-bonding capacity, improving target affinity in kinase inhibitors.
Stereochemical and Aromatic Modifications
  • tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(((1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)phenyl)piperidine-1-carboxylate ():
    Stereochemistry (3S,4R) and aromatic substituents (e.g., benzo[d][1,3]dioxole) significantly influence selectivity for G protein-coupled receptor kinases. The target compound’s simpler structure may offer broader applicability but lower target specificity .
Kinase and Enzyme Inhibition
  • tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate (): The benzimidazolone moiety improves inhibition of enzymes like 8-oxoguanine DNA glycosylase.
Metabolic Stability
  • tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate ():
    Trifluoromethyl groups improve metabolic stability by resisting oxidative degradation. The bromo substituent in the target compound may increase susceptibility to cytochrome P450-mediated dehalogenation, necessitating prodrug strategies .

Data Table: Key Structural and Functional Comparisons

Compound Substituent (Thiazole) Molecular Weight Key Features Biological Relevance
Target compound 5-Bromo ~385.3 g/mol Bromo enables cross-coupling; Boc enhances solubility Versatile intermediate for drug design
tert-butyl 4-[(5-(2-nitrobenzoyl)-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate 5-Nitrobenzoyl ~458.4 g/mol Electron-withdrawing nitro group; high reactivity Potential kinase inhibitor
tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate 4-Formyl ~296.4 g/mol Formyl allows condensation reactions Building block for Schiff base formation
tert-butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate Urea linkage ~365.4 g/mol Strong hydrogen-bonding capacity Enzyme inhibition
tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate Trifluoromethyl benzyl ~409.2 g/mol Enhanced metabolic stability Optimized pharmacokinetics

Biological Activity

tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C12H15BrN2O2S
  • Molecular Weight : 329.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • P-glycoprotein (P-gp) Inhibition : Research indicates that compounds with thiazole moieties can modulate the activity of P-glycoprotein, a key player in drug transport and resistance mechanisms in cancer cells .
  • Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. It appears to exert cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
A54912.3Cell cycle arrest at G0/G1 phase
HeLa8.7Inhibition of P-gp activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Case Study 1: Antitumor Efficacy

In a study conducted on breast cancer models, the administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Case Study 2: Drug Resistance Modulation

Another investigation focused on the compound's role in overcoming drug resistance in cancer therapy. By inhibiting P-glycoprotein-mediated efflux, it enhanced the efficacy of co-administered chemotherapeutics such as doxorubicin. This synergistic effect was observed in multidrug-resistant cell lines, suggesting potential for clinical applications in resistant cancers .

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